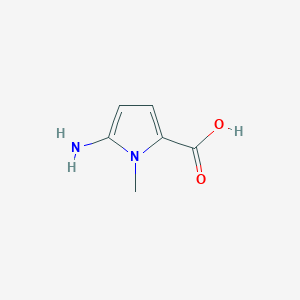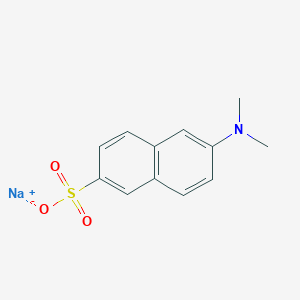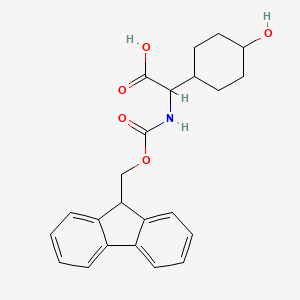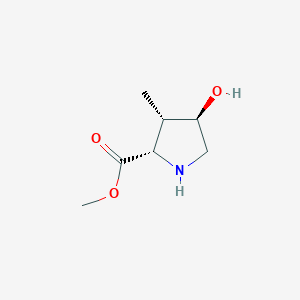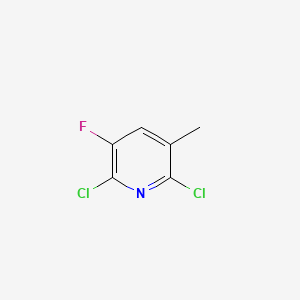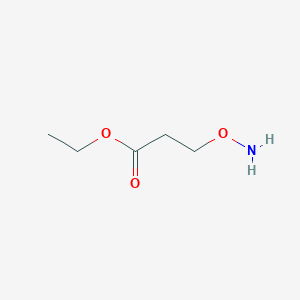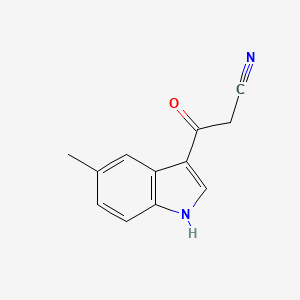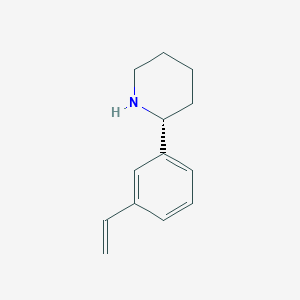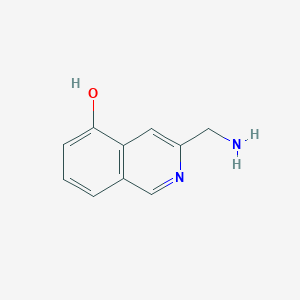
3-(Aminomethyl)isoquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)isoquinolin-5-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. Isoquinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)isoquinolin-5-ol can be achieved through various methods. One common approach involves the copper-catalyzed four-component coupling and cyclization reaction. This method uses 2-ethynyl benzaldehyde, paraformaldehyde, and diisopropylamine as starting materials . The reaction conditions typically involve the use of a copper catalyst and specific reaction temperatures and times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water. These methods aim to achieve high yields and purity while minimizing environmental impact . The Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals under acidic conditions, is one of the conventional methods used for the production of isoquinolines .
化学反応の分析
Types of Reactions
3-(Aminomethyl)isoquinolin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Diels-Alder reaction and photodimerization are notable reactions involving isoquinolin-3-ols . The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quinonoid compounds, while substitution reactions can introduce various functional groups into the isoquinoline ring .
科学的研究の応用
3-(Aminomethyl)isoquinolin-5-ol has several scientific research applications across various fields:
作用機序
The mechanism of action of 3-(Aminomethyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . The exact mechanism depends on the specific structure and functional groups present in the compound.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(Aminomethyl)isoquinolin-5-ol include other isoquinoline derivatives such as:
- Isoquinoline
- 3-Aminoisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
This compound is unique due to its specific structure, which includes an aminomethyl group at the 3-position and a hydroxyl group at the 5-position. This unique arrangement of functional groups contributes to its distinct chemical and biological properties compared to other isoquinoline derivatives .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
3-(aminomethyl)isoquinolin-5-ol |
InChI |
InChI=1S/C10H10N2O/c11-5-8-4-9-7(6-12-8)2-1-3-10(9)13/h1-4,6,13H,5,11H2 |
InChIキー |
GOUZUALMGRPBAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(N=C2)CN)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



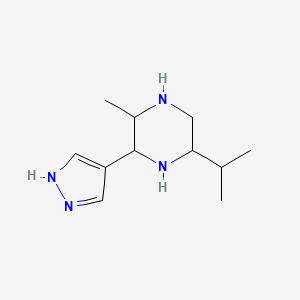
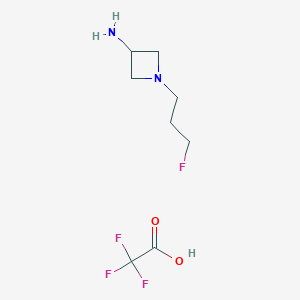
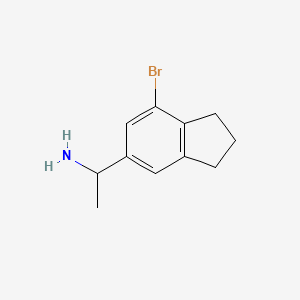
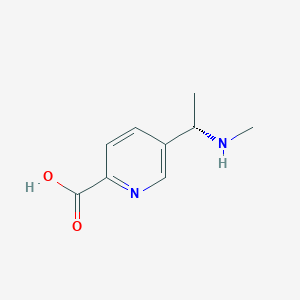
![(R)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B12976921.png)
